molecular formula C6H10BrClN2 B1450322 2-Bromo-1-isopropyl-1H-imidazole hydrochloride CAS No. 1609396-67-9

2-Bromo-1-isopropyl-1H-imidazole hydrochloride

Cat. No. B1450322
M. Wt: 225.51 g/mol
InChI Key: JYAOHTXIVDGATE-UHFFFAOYSA-N
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Description

“2-Bromo-1H-imidazole” is a halogenated heterocycle . It’s a white or colorless solid that is highly soluble in water and other polar solvents . It’s used as an organic chemical synthesis intermediate .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“2-Bromo-1H-imidazole” has a molecular weight of 146.97 . It’s a solid with a melting point of 197-202 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Sandmeyer Type Reactions and Catalysis

Bromo-imidazole derivatives are utilized in Sandmeyer type reactions for the introduction of bromine into organic molecules, such as the transformation of 2-mercapto-1-methyl-imidazole into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide. This process highlights the role of bromo-imidazoles in facilitating bromination reactions under mild conditions, expanding the toolkit for synthetic chemists in the construction of complex molecules (Lobana, Sultana, & Butcher, 2011).

Ionic Liquids and CO2 Capture

The synthesis and application of imidazole-based ionic liquids for CO2 capture have been explored, showcasing the adaptability of imidazole compounds in addressing environmental challenges. For example, 1-butyl imidazole reacted with 3-bromopropylamine hydrobromide to form an ionic liquid that can reversibly capture CO2, demonstrating potential for sustainable and efficient CO2 sequestration technologies (Bates, Mayton, Ntai, & Davis, 2002).

Corrosion Inhibition

New imidazolium ionic liquids, including derivatives of bromo-imidazole, have been identified as effective corrosion inhibitors for metals in acidic environments. This application is crucial for protecting industrial equipment and extending the lifespan of metal components, underscoring the importance of bromo-imidazoles in materials science (Hajjaji et al., 2021).

Synthetic Building Blocks

Bromo-imidazole derivatives serve as versatile building blocks in organic synthesis, enabling the construction of complex molecules for pharmaceutical and material science applications. The ability to undergo nucleophilic substitution reactions makes them valuable intermediates in the synthesis of various biologically active compounds and novel materials (Ermolat'ev & Van der Eycken, 2008).

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s advised to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazole has become an important synthon in the development of new drugs . It’s better known due to its broad range of chemical and biological properties . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

2-bromo-1-propan-2-ylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.ClH/c1-5(2)9-4-3-8-6(9)7;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAOHTXIVDGATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-isopropyl-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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